Cas no 1628442-67-0 (2-(4-(Difluoromethoxy)-2,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2-(4-(Difluoromethoxy)-2,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-(Difluoromethoxy)-2,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
- Inchi: 1S/C13H15BF4O3/c1-12(2)13(3,4)21-14(20-12)7-5-9(16)10(6-8(7)15)19-11(17)18/h5-6,11H,1-4H3
- InChI Key: LXHZXGCBANMGMK-UHFFFAOYSA-N
- SMILES: O1C(C)(C)C(C)(C)OB1C1=CC(F)=C(OC(F)F)C=C1F
2-(4-(Difluoromethoxy)-2,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Aaron | AR021Q7Y-250mg |
2-(4-(Difluoromethoxy)-2,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1628442-67-0 | 95% | 250mg |
$931.00 | 2025-02-12 | |
Aaron | AR021Q7Y-500mg |
2-(4-(Difluoromethoxy)-2,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1628442-67-0 | 95% | 500mg |
$1058.00 | 2025-02-12 |
2-(4-(Difluoromethoxy)-2,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Related Literature
-
Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357
-
Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464
-
Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144
-
5. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853
Additional information on 2-(4-(Difluoromethoxy)-2,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Recent Advances in the Study of 2-(4-(Difluoromethoxy)-2,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1628442-67-0)
The compound 2-(4-(Difluoromethoxy)-2,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1628442-67-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This boronic ester derivative is a key intermediate in the synthesis of various biologically active molecules, particularly in the development of novel therapeutics targeting inflammatory and oncological diseases. Recent studies have highlighted its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in modern drug discovery.
One of the most notable applications of this compound is its role in the synthesis of small-molecule inhibitors targeting protein kinases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor in the development of selective kinase inhibitors, which showed promising results in preclinical models of rheumatoid arthritis. The study emphasized the compound's stability and reactivity, which are critical for achieving high yields in multi-step synthetic pathways.
In addition to its synthetic utility, recent research has explored the pharmacokinetic properties of derivatives derived from 2-(4-(Difluoromethoxy)-2,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. A collaborative study between academic and industrial researchers, published in Bioorganic & Medicinal Chemistry Letters, reported improved metabolic stability and oral bioavailability of these derivatives compared to earlier generations of boronic ester-based compounds. These findings suggest potential for clinical translation, particularly in oral drug formulations.
Another emerging area of interest is the compound's application in positron emission tomography (PET) imaging. A 2024 study in the Journal of Nuclear Medicine utilized fluorine-18 labeled analogs of this boronic ester to develop novel radiotracers for imaging tumor hypoxia. The study reported high target specificity and favorable biodistribution, opening new avenues for non-invasive cancer diagnostics.
Despite these advancements, challenges remain in the large-scale production and purification of 2-(4-(Difluoromethoxy)-2,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Recent patents filed by leading pharmaceutical companies highlight innovative approaches to address these issues, including flow chemistry techniques and novel catalytic systems. These developments are expected to further enhance the compound's accessibility for research and industrial applications.
In conclusion, 2-(4-(Difluoromethoxy)-2,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1628442-67-0) represents a versatile and valuable building block in medicinal chemistry. Its applications span from drug discovery to diagnostic imaging, with ongoing research continuing to uncover new potentials. Future studies are likely to focus on optimizing its synthetic routes and expanding its therapeutic applications, particularly in precision medicine.
1628442-67-0 (2-(4-(Difluoromethoxy)-2,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) Related Products
- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)
- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)
- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)
- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)
- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)
- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)
- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)
- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)
- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)




